1-Methyl-3-[1-(1-methylpyrazol-4-yl)ethylamino]pyrrolidin-2-one
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Overview
Description
1-Methyl-3-[1-(1-methylpyrazol-4-yl)ethylamino]pyrrolidin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidinone ring substituted with a methyl group and an ethylamino group linked to a methylpyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-[1-(1-methylpyrazol-4-yl)ethylamino]pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using methyl iodide to introduce the methyl group at the 1-position.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is synthesized separately by cyclization of a suitable precursor, such as a γ-amino acid or a γ-lactam.
Coupling Reaction: The final step involves coupling the methylpyrazole derivative with the pyrrolidinone ring through an ethylamino linker. This can be achieved using standard amide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-[1-(1-methylpyrazol-4-yl)ethylamino]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-Methyl-3-[1-(1-methylpyrazol-4-yl)ethylamino]pyrrolidin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[1-(1-methylpyrazol-4-yl)ethylamino]pyrrolidin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-[1-(1-methylpyrazol-4-yl)ethylamino]pyrrolidin-2-one: This compound is unique due to its specific substitution pattern and the presence of both a pyrazole and pyrrolidinone ring.
1-Methylpyrazole Derivatives: Compounds with similar pyrazole rings but different substituents or linkers.
Pyrrolidinone Derivatives: Compounds with similar pyrrolidinone rings but different substituents or linkers.
Uniqueness
This compound is unique due to its combination of a pyrazole ring and a pyrrolidinone ring, which imparts specific chemical and biological properties
Properties
IUPAC Name |
1-methyl-3-[1-(1-methylpyrazol-4-yl)ethylamino]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-8(9-6-12-15(3)7-9)13-10-4-5-14(2)11(10)16/h6-8,10,13H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHJFEATRNATBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C)NC2CCN(C2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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